Cas no 1697252-53-1 (1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,5-bis(1-methylethyl)-, methyl ester)
![1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,5-bis(1-methylethyl)-, methyl ester structure](https://ja.kuujia.com/scimg/cas/1697252-53-1x500.png)
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,5-bis(1-methylethyl)-, methyl ester 化学的及び物理的性質
名前と識別子
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- 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,5-bis(1-methylethyl)-, methyl ester
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- インチ: 1S/C13H22O3/c1-8(2)10-6-12(7-10)13(16-12,9(3)4)11(14)15-5/h8-10H,6-7H2,1-5H3
- InChIKey: QZSATPNPSORNIN-UHFFFAOYSA-N
- ほほえんだ: O1C2(CC(C(C)C)C2)C1(C(C)C)C(OC)=O
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,5-bis(1-methylethyl)-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699024-0.25g |
methyl 2,5-bis(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate |
1697252-53-1 | 0.25g |
$1249.0 | 2023-03-10 | ||
Enamine | EN300-699024-0.05g |
methyl 2,5-bis(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate |
1697252-53-1 | 0.05g |
$1140.0 | 2023-03-10 | ||
Enamine | EN300-699024-1.0g |
methyl 2,5-bis(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate |
1697252-53-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-699024-0.1g |
methyl 2,5-bis(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate |
1697252-53-1 | 0.1g |
$1195.0 | 2023-03-10 | ||
Enamine | EN300-699024-0.5g |
methyl 2,5-bis(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate |
1697252-53-1 | 0.5g |
$1302.0 | 2023-03-10 | ||
Enamine | EN300-699024-2.5g |
methyl 2,5-bis(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate |
1697252-53-1 | 2.5g |
$2660.0 | 2023-03-10 | ||
Enamine | EN300-699024-10.0g |
methyl 2,5-bis(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate |
1697252-53-1 | 10.0g |
$5837.0 | 2023-03-10 | ||
Enamine | EN300-699024-5.0g |
methyl 2,5-bis(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate |
1697252-53-1 | 5.0g |
$3935.0 | 2023-03-10 |
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,5-bis(1-methylethyl)-, methyl ester 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,5-bis(1-methylethyl)-, methyl esterに関する追加情報
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,5-bis(1-methylethyl)-, methyl ester: A Comprehensive Overview
The compound with CAS No. 1697252-53-1, commonly referred to as 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,5-bis(1-methylethyl)-, methyl ester, is a unique organic molecule with a spirocyclic structure. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its intriguing structural features and potential applications in drug design and polymer synthesis. The methyl ester functional group further enhances its reactivity and versatility in chemical reactions.
Recent studies have highlighted the importance of spirocyclic compounds like this one in creating novel materials with tailored properties. The spiro[2.3]hexane core provides a rigid framework that can be exploited for designing molecules with specific mechanical or electronic characteristics. Researchers have demonstrated that such structures can serve as building blocks for advanced polymers, exhibiting improved thermal stability and mechanical strength compared to traditional polymer systems.
The presence of the bis(1-methylethyl) substituents on the spirocyclic framework introduces steric hindrance, which can influence the molecule's conformational flexibility and reactivity. This feature makes it an attractive candidate for applications in asymmetric catalysis and enantioselective synthesis. Furthermore, the methyl ester group facilitates easy functionalization, enabling the incorporation of this compound into larger molecular architectures.
From a synthetic perspective, the preparation of 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,5-bis(1-methylethyl)-, methyl ester involves a multi-step process that typically includes ring-forming reactions and esterification. Recent advancements in catalytic methods have allowed for more efficient and selective syntheses of such complex structures. For instance, the use of transition metal catalysts has enabled the construction of the spirocyclic core with high precision and yield.
In terms of biological applications, this compound has shown promise as a lead molecule in drug discovery efforts. Its unique structure allows for interactions with specific biological targets, making it a valuable tool in exploring new therapeutic avenues. Preclinical studies have indicated that derivatives of this compound exhibit modulatory effects on key cellular pathways, suggesting potential applications in treating various diseases.
The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the design of more efficient synthetic routes and functional derivatives. Additionally, molecular dynamics simulations have revealed how the bis(1-methylethyl) substituents influence the molecule's conformational dynamics.
In conclusion, 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,5-bis(1-methylethyl)-, methyl ester represents a fascinating example of how complex organic molecules can be harnessed for diverse applications across multiple disciplines. With ongoing research uncovering new facets of its chemistry and functionality, this compound continues to be a subject of intense scientific interest.
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